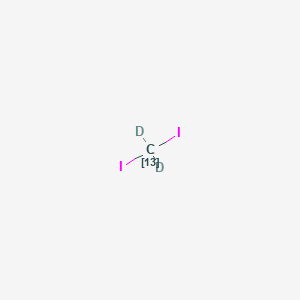
Diiodomethane-13C,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodomethane-13C,d2, also known as methylene iodide-13C,d2, is a stable isotope-labeled compound. It is a colorless liquid with a high density and refractive index. The compound is used in various scientific research applications due to its unique isotopic labeling, which includes carbon-13 and deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
Diiodomethane-13C,d2 can be synthesized through the Finkelstein reaction, where dichloromethane is reacted with sodium iodide in acetone. The reaction proceeds as follows:
CH2Cl2+2NaI→CH2I2+2NaCl
In this reaction, dichloromethane is replaced by diiodomethane through the exchange of chlorine atoms with iodine atoms.
Industrial Production Methods
Industrial production of this compound involves the same Finkelstein reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase transfer catalysts can enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
Diiodomethane-13C,d2 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form cyclopropanes and other addition products.
Reduction Reactions: It can be reduced to form methylene iodide derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium iodide, potassium iodide, and other halides.
Catalysts: Phase transfer catalysts, zinc-copper couple, and other metal catalysts.
Solvents: Acetone, dichloromethane, and other organic solvents.
Major Products
Cyclopropanes: Formed through the addition of this compound to alkenes.
Methylene Iodide Derivatives: Formed through reduction reactions.
科学研究应用
Diiodomethane-13C,d2 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the Simmons-Smith reaction to generate methylene intermediates for cyclopropanation of alkenes.
Biology: It is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: It is used in the determination of the density of minerals and other solid samples due to its high density.
作用机制
The mechanism of action of diiodomethane-13C,d2 involves the generation of methylene intermediates. In the Simmons-Smith reaction, this compound reacts with zinc-copper couple to form a zinc-methylene intermediate, which then adds to alkenes to form cyclopropanes. The molecular targets and pathways involved include the formation of carbon-carbon bonds through the addition of methylene groups.
相似化合物的比较
Similar Compounds
Iodomethane-13C,d2: Similar isotopic labeling but with only one iodine atom.
Dibromomethane-d2: Similar structure but with bromine atoms instead of iodine.
Dichloromethane-13C,d2: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
Diiodomethane-13C,d2 is unique due to its high density, refractive index, and isotopic labeling with both carbon-13 and deuterium. This makes it particularly useful in isotopic labeling studies and reactions requiring high-density reagents.
属性
IUPAC Name |
dideuterio(diiodo)(113C)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1+1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-WGVGGRBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8405 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217038-24-8 |
Source


|
| Record name | 1217038-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

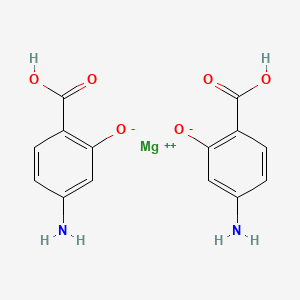
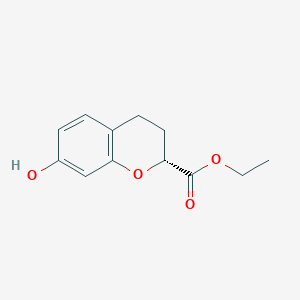
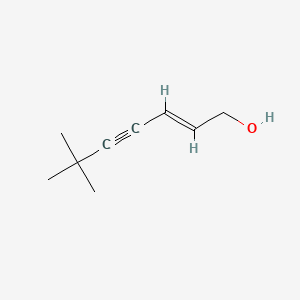
![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)
![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
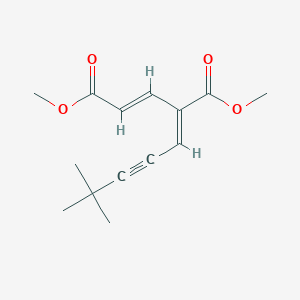
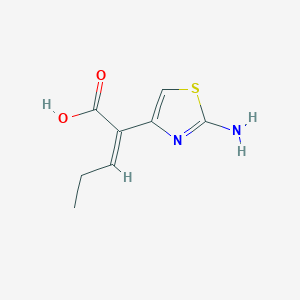
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
